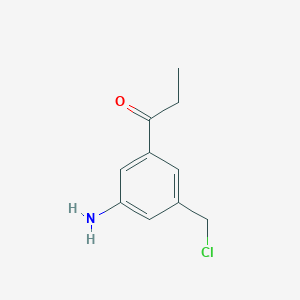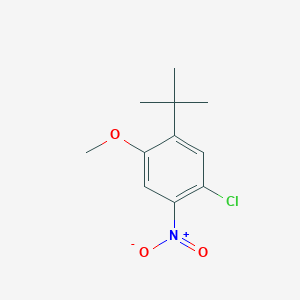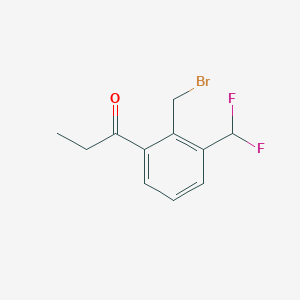
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the difluoromethyl group and the propanone moiety. One common synthetic route is as follows:
Bromination: The precursor compound, 2-(difluoromethyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-(bromomethyl)-3-(difluoromethyl)benzene.
Friedel-Crafts Acylation: The brominated intermediate is then reacted with propanoyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one depends on its specific application and the target molecules or pathways involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl and difluoromethyl groups can enhance the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Contains a trifluoromethylthio group instead of a difluoromethyl group.
2-Phenyl-1-benzopyran-4-one derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11BrF2O |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O/c1-2-10(15)7-4-3-5-8(11(13)14)9(7)6-12/h3-5,11H,2,6H2,1H3 |
Clave InChI |
RQHJELXJQKMEIW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1CBr)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


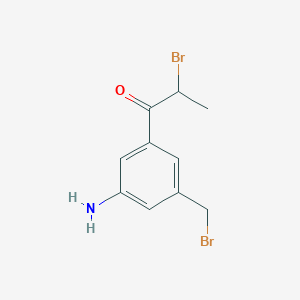
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
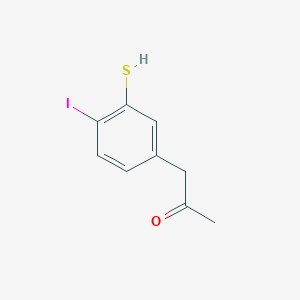
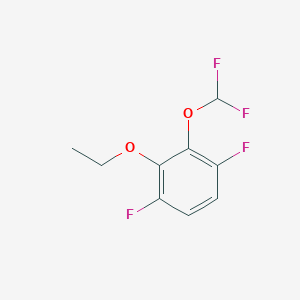


![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)


